molecular formula C5H2F8O2 B14201738 2,3,4,4,4-Pentafluoro-2-(trifluoromethyl)butanoic acid CAS No. 917951-66-7

2,3,4,4,4-Pentafluoro-2-(trifluoromethyl)butanoic acid

Cat. No.: B14201738
CAS No.: 917951-66-7
M. Wt: 246.05 g/mol
InChI Key: LBLWHJJKMUMQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4,4-Pentafluoro-2-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C8HF15O2 and a molecular weight of 414.07 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of butanoic acid derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,4-Pentafluoro-2-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such

Properties

CAS No.

917951-66-7

Molecular Formula

C5H2F8O2

Molecular Weight

246.05 g/mol

IUPAC Name

2,3,4,4,4-pentafluoro-2-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C5H2F8O2/c6-1(4(8,9)10)3(7,2(14)15)5(11,12)13/h1H,(H,14,15)

InChI Key

LBLWHJJKMUMQEE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(C(F)(F)F)F)(C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.